

Introduction: The Strategic Importance of Methyl 6-bromo-1H-indole-2-carboxylate

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Compound of Interest

Compound Name: methyl 6-bromo-1H-indole-2-carboxylate

Cat. No.: B1580410

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In the landscape of modern drug discovery and organic synthesis, the indole scaffold stands as a "privileged" structure, a core component in a multitude of natural products and pharmaceuticals.[1][2][3] **Methyl 6-bromo-1H-indole-2-carboxylate** is a prominent member of this family, serving not as an end-product but as a crucial and versatile intermediate.[4][5] Its strategic value lies in the combination of the biologically significant indole core with a bromine substituent, which acts as a handle for further molecular elaboration through various chemical reactions, such as cross-coupling.[4][6][7]

This guide provides an in-depth examination of the core physicochemical properties of **Methyl 6-bromo-1H-indole-2-carboxylate**. For researchers, scientists, and drug development professionals, a thorough understanding of these characteristics is not merely academic; it is the foundation upon which successful synthesis, purification, formulation, and biological screening are built. This document moves beyond a simple recitation of data, offering insights into the causality behind these properties and providing field-proven experimental protocols for their validation.

Core Physicochemical Profile

A compound's identity and behavior are defined by its physical and chemical properties. These data points are the primary identifiers and predictors of how a substance will behave in various experimental and storage conditions.

Property	Value	Significance & Scientific Insight
IUPAC Name	methyl 6-bromo-1H-indole-2-carboxylate	The systematic name precisely defines the molecular structure, crucial for unambiguous identification in literature and databases. [8]
Synonyms	6-Bromo-1H-indole-2-carboxylic acid methyl ester	Often used interchangeably in chemical catalogs and publications. [4]
CAS Number	372089-59-3	A unique numerical identifier assigned by the Chemical Abstracts Service, ensuring precise tracking of this specific chemical substance. [4] [8]
Molecular Formula	C ₁₀ H ₈ BrNO ₂	Reveals the elemental composition, a fundamental property for calculating molecular weight and for elemental analysis. [4] [8]
Molecular Weight	254.08 g/mol	Essential for all stoichiometric calculations, including reaction planning and the preparation of solutions of known concentrations. [4] [8]
Appearance	Yellow crystals	The crystalline solid form and color are primary indicators of sample purity. [4] Deviations may suggest impurities or degradation.
Melting Point	179 - 183 °C	A sharp melting range is a critical indicator of high purity for a crystalline solid. [4] [9] A broad or depressed range

		typically signifies the presence of impurities.[9]
Solubility	Soluble in acetone.	Knowledge of solubility is paramount for selecting appropriate solvents for reactions, purification (e.g., recrystallization), and analytical techniques like chromatography and NMR.[5]
Storage Conditions	Store at ≤ -4 °C. Sealed in dry, room temperature.	Indicates the compound's stability. Storage in a dry, controlled environment (room temperature or refrigerated) is recommended to prevent degradation.[4]

Spectroscopic Fingerprint: Elucidating the Molecular Structure

Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure. For **Methyl 6-bromo-1H-indole-2-carboxylate**, a combination of NMR and IR spectroscopy provides a detailed "fingerprint."

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution by mapping the carbon and hydrogen framework.[10][11][12]

- ^1H NMR (Proton NMR): This technique provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this molecule, one would expect distinct signals for the N-H proton of the indole, the protons on the aromatic ring, and the protons of the methyl ester group. The splitting patterns of the aromatic protons would be particularly informative for confirming the 6-bromo substitution pattern.[13] ChemicalBook provides access to the ^1H NMR spectrum for this compound.[14]

- ^{13}C NMR (Carbon NMR): This technique detects the carbon atoms in the molecule, providing complementary information to ^1H NMR.[\[10\]](#) Each unique carbon atom in the structure will give a distinct signal, confirming the presence of the indole core, the carbonyl of the ester, and the methyl group.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[\[15\]](#)[\[16\]](#)

For **Methyl 6-bromo-1H-indole-2-carboxylate**, the IR spectrum would be expected to show characteristic absorption bands:

- N-H Stretch: A moderate to sharp peak around $3300\text{-}3400\text{ cm}^{-1}$, characteristic of the indole N-H group.
- C=O Stretch: A strong, sharp peak around $1700\text{-}1720\text{ cm}^{-1}$, indicative of the ester carbonyl group.
- Aromatic C=C Stretches: Multiple sharp peaks in the $1450\text{-}1600\text{ cm}^{-1}$ region.
- C-O Stretch: A peak in the $1100\text{-}1300\text{ cm}^{-1}$ region, corresponding to the ester C-O bond.
- C-Br Stretch: Typically found in the lower frequency region ($500\text{-}600\text{ cm}^{-1}$).

Validated Experimental Protocols

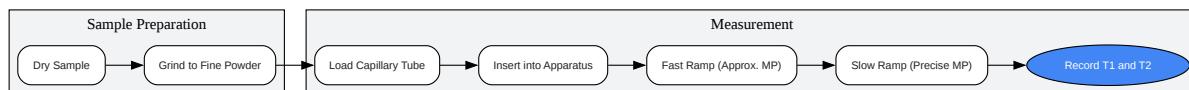
The following protocols are self-validating systems designed for accuracy and reproducibility in a research setting.

Protocol 1: Melting Point Determination

Causality: The melting point is a measure of the energy required to overcome the crystal lattice forces of a solid. For a pure compound, this transition is sharp and characteristic. This protocol uses a modern digital apparatus for precise and reproducible measurements.[\[17\]](#)[\[18\]](#)

Methodology:

- Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount of moisture or residual solvent can significantly depress the melting point.
- Capillary Loading: Press the open end of a capillary tube into the powdered sample to collect a small amount of material (1-2 mm height).
- Sample Compaction: Tap the sealed end of the capillary tube on a hard surface or drop it down a long glass tube to tightly pack the sample at the bottom.[18] Proper packing ensures uniform heat transfer.
- Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.
- Rapid Determination (Optional but Recommended): Set a fast ramp rate (e.g., 10-20 °C/min) to quickly find an approximate melting range.[18] This saves time during the precise measurement.
- Precise Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Begin heating again with a slow ramp rate (1-2 °C/min).[18]
- Observation & Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1 - T2.



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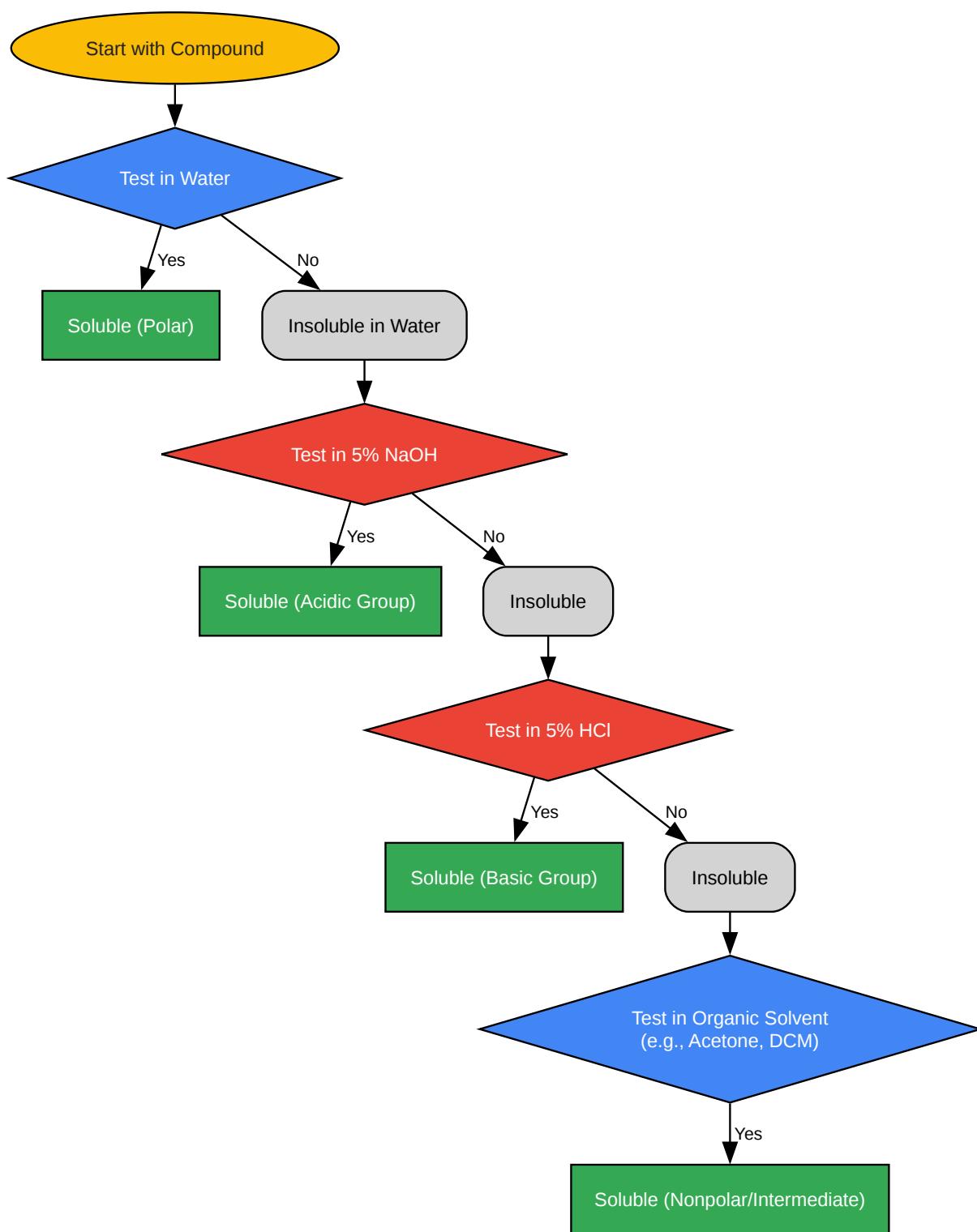
Caption: Workflow for precise melting point determination.

Protocol 2: Qualitative Solubility Assessment

Causality: The principle of "like dissolves like" governs solubility.[\[19\]](#) Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. This systematic protocol classifies the compound based on its behavior in a range of standard solvents, providing insight into its polarity and the presence of acidic or basic functional groups.[\[20\]](#)[\[21\]](#)

Methodology:

- **Initial Setup:** In a series of small, labeled test tubes, place approximately 20-30 mg of the compound.
- **Solvent Addition:** To each tube, add 1 mL of a single solvent (e.g., Water, Diethyl Ether, Acetone, Methanol, Dichloromethane, 5% aq. HCl, 5% aq. NaOH).
- **Agitation:** Vigorously shake or vortex each tube for 30-60 seconds.[\[20\]](#)[\[22\]](#)
- **Observation:** Observe each tube. Classify as:
 - **Soluble:** The solid completely disappears, forming a clear solution.
 - **Partially Soluble:** Some solid remains, but a significant portion has visibly dissolved.
 - **Insoluble:** The solid remains largely unchanged.
- **Acid-Base Test:**
 - If the compound is insoluble in water but soluble in 5% NaOH, it indicates the presence of an acidic group (like the indole N-H).[\[21\]](#)
 - If the compound is insoluble in water but soluble in 5% HCl, it would indicate the presence of a basic group.[\[21\]](#)

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Caption: Decision tree for qualitative solubility testing.

Protocol 3: Spectroscopic Sample Preparation and Analysis

Causality: High-quality spectroscopic data depends critically on proper sample preparation to ensure a homogeneous sample and to eliminate interfering signals from the solvent or contaminants.

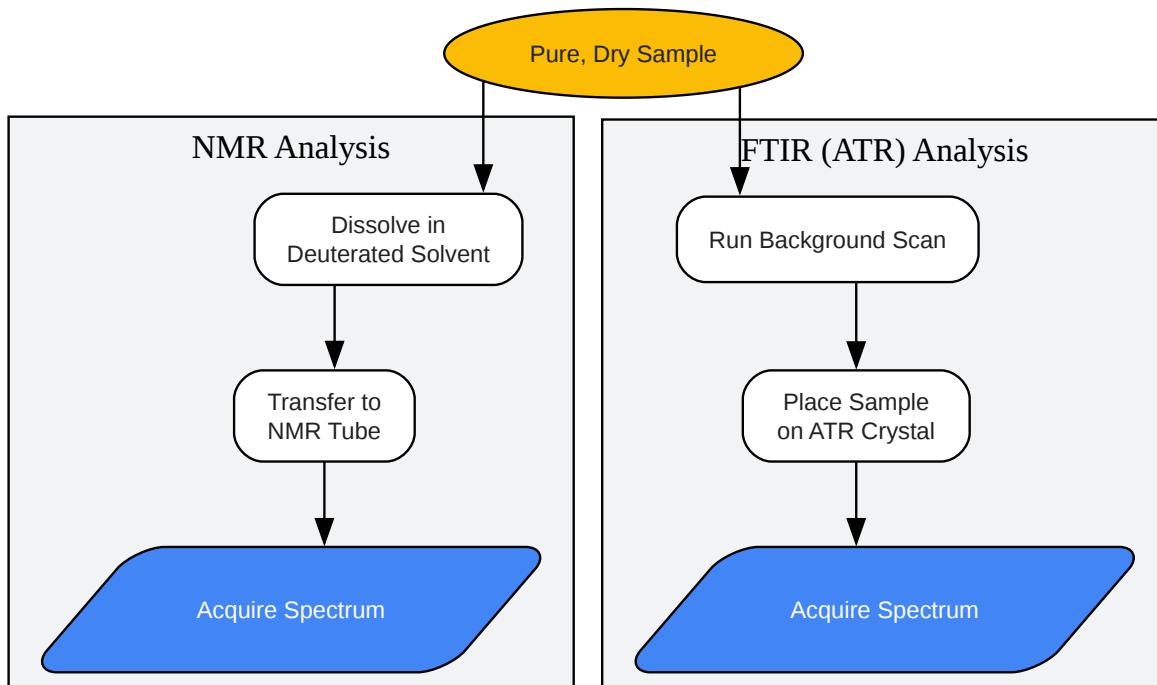
Methodology for NMR Spectroscopy:

- **Sample Weighing:** Accurately weigh 5-10 mg of the compound into a clean, dry vial.
- **Solvent Selection:** Choose a suitable deuterated solvent in which the compound is soluble (e.g., Acetone-d₆, Chloroform-d, DMSO-d₆). Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[11]
- **Dissolution:** Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl or vortex until the sample is completely dissolved.
- **Transfer:** Using a clean pipette, transfer the solution to a standard 5 mm NMR tube.
- **Analysis:** Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet. Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Methodology for FTIR Spectroscopy (using ATR):

- **Background Scan:** Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Run a background scan to capture the spectrum of the ambient environment, which will be subtracted from the sample spectrum.[23]
- **Sample Application:** Place a small amount of the powdered solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[23]
- **Apply Pressure:** Lower the pressure arm to press the sample firmly and evenly against the crystal. This ensures good contact for the measurement.

- Sample Scan: Acquire the spectrum. The instrument directs an IR beam into the crystal, where it reflects and interacts with the sample, generating the spectrum.[15][24]
- Cleaning: After analysis, raise the pressure arm, remove the bulk of the sample, and clean the crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.



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Caption: General workflow for NMR and FTIR sample analysis.

Conclusion: A Foundation for Innovation

Methyl 6-bromo-1H-indole-2-carboxylate is a compound of significant strategic value in chemical research. Its utility as a synthetic intermediate is directly enabled by its physicochemical properties. The melting point serves as a reliable guard of purity, solubility dictates the choice of reaction and purification media, and the spectroscopic profile provides the ultimate structural confirmation. The protocols and data presented in this guide offer researchers a robust framework for handling, characterizing, and utilizing this important

building block, thereby empowering the next wave of innovation in medicinal chemistry and materials science.

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